molecular formula C28H19ClN4O4 B293091 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide

Cat. No. B293091
M. Wt: 510.9 g/mol
InChI Key: OPVQIYNRBUBALT-AQLQTECXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide, also known as BDP-12, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. BDP-12 has been found to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide is not fully understood, but it is believed to involve multiple targets. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to inhibit the activity of several enzymes, including topoisomerase II, COX-2, and MMP-9. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Furthermore, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to interact with cellular membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects:
3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been found to have several biochemical and physiological effects. In cancer cells, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to induce cell cycle arrest and DNA damage. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has also been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In animal models of inflammation, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to reduce the infiltration of immune cells and the production of pro-inflammatory mediators. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has also been found to improve the survival rate of animals infected with bacterial or fungal pathogens.

Advantages and Limitations for Lab Experiments

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has also been found to be stable under various conditions and can be stored for a long time. However, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide also has a high molecular weight, which can affect its diffusion and distribution in cells and tissues.

Future Directions

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide research include:
1. Investigating the pharmacokinetics and pharmacodynamics of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide in animal models and humans.
2. Developing new formulations of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide to improve its solubility and bioavailability.
3. Studying the toxicity and safety profile of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide in animal models and humans.
4. Investigating the synergistic effects of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide with other anti-cancer or anti-inflammatory agents.
5. Exploring the potential use of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide in combination with immunotherapy for cancer treatment.
6. Investigating the mechanism of action of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide in more detail to identify new targets for drug development.
Conclusion:
3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide is a novel synthetic compound that has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis method of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been optimized to achieve high yields and purity. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has a complex mechanism of action that involves multiple targets. It has several biochemical and physiological effects that have been studied in various animal models. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has advantages and limitations for lab experiments, and further research is needed to explore its potential therapeutic applications.

Synthesis Methods

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide was synthesized using a multi-step procedure that involves the condensation of 2-furoic acid, 2-aminopyridine, and 4-chlorobenzaldehyde followed by the addition of 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate. The final product was obtained after purification by column chromatography and recrystallization. The synthesis method has been optimized to achieve high yields and purity of 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide.

Scientific Research Applications

3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. In cancer research, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. In addition, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been investigated for its anti-inflammatory effects in various animal models of inflammation. 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. Furthermore, 3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide has exhibited potent anti-microbial activity against a variety of bacterial and fungal pathogens.

properties

Molecular Formula

C28H19ClN4O4

Molecular Weight

510.9 g/mol

IUPAC Name

3-amino-N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H19ClN4O4/c29-19-9-7-18(8-10-19)21-13-20(17-4-2-1-3-5-17)24-25(30)26(37-28(24)32-21)27(34)33-31-14-16-6-11-22-23(12-16)36-15-35-22/h1-14H,15,30H2,(H,33,34)/b31-14-

InChI Key

OPVQIYNRBUBALT-AQLQTECXSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)C3=C(C4=C(O3)N=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl)N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C4=C(O3)N=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C4=C(O3)N=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl)N

Origin of Product

United States

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